Architecting Complexity: The Mechanistic and Synthetic Utility of 5-Phenylpent-1-yn-3-ol in Modern Drug Development
As pharmaceutical pipelines increasingly demand highly functionalized, stereochemically pure scaffolds, the role of versatile building blocks becomes paramount. As an Application Scientist overseeing advanced synthetic w...
Author: BenchChem Technical Support Team. Date: April 2026
As pharmaceutical pipelines increasingly demand highly functionalized, stereochemically pure scaffolds, the role of versatile building blocks becomes paramount. As an Application Scientist overseeing advanced synthetic workflows, I frequently rely on 5-Phenylpent-1-yn-3-ol (CAS: 67648-04-8). This bifunctional chiral synthon is characterized by a terminal alkyne, a secondary propargylic alcohol, and a lipophilic phenethyl tail.
This technical guide deconstructs its molecular architecture, physicochemical properties, and field-proven applications—ranging from prostaglandin analog synthesis to cutting-edge organophotocatalytic Sulfur(VI) Fluoride Exchange (SuFEx) reactions.
To leverage 5-phenylpent-1-yn-3-ol effectively, one must understand the causality of its reactivity. The molecule is not just a carbon chain; it is a precisely tuned reactive system:
Terminal Alkyne : Provides a sterically accessible, electron-rich site for cross-coupling (e.g., Sonogashira), nucleophilic additions, and radical fluorosulfonylation.
Secondary Hydroxyl Group : Acts as a critical stereocontrol element. When converted to a mesylate or acetate, it becomes a modifiable leaving group to facilitate highly regioselective
SN2′
displacements.
Phenethyl Moiety : Imparts lipophilicity and enables
π
-stacking interactions. This is crucial for both target binding in pharmacology and directing ortho-cyclization in radical cascades.
Table 1: Quantitative Physicochemical Data
Property
Value
Causality / Relevance in Synthesis
Molecular Formula
C₁₁H₁₂O
Establishes the carbon framework for late-stage functionalization [1].
Molecular Weight
160.21 g/mol
Low-molecular-weight intermediate, ensuring high atom economy [1].
CAS Number
67648-04-8
Standard registry for procurement and regulatory tracking [2].
Boiling Point
~220 °C
Requires high-vacuum distillation for purification to prevent thermal degradation.
The (S)-enantiomer of 5-phenylpent-1-yn-3-ol is a critical intermediate in the synthesis of prostaglandins (e.g., Bimatoprost, Latanoprost) and their structural analogs. The causality here is straightforward: the chiral hydroxyl group directs the stereochemistry of subsequent lactol formations, ensuring the final active pharmaceutical ingredient (API) binds correctly to prostaglandin receptors [5].
2.2. Vinylallene Generation for Highly Substituted Pyridines
Through organocopper-mediated
SN2′
substitution, the propargylic alcohol is transformed into a vinylallene. This intermediate undergoes rapid [4+2] cycloaddition with sulfonyl cyanides to yield highly substituted pyridines. The driving force (causality) for this transformation is the relief of steric strain in the allene and the immense thermodynamic stability of the resulting aromatic pyridine ring [3].
2.3. Organophotocatalytic SuFEx for Polycyclic Sultones
A recent 2026 breakthrough demonstrated the use of 5-phenylpent-1-yn-3-ol in the synthesis of polycyclic sultones via a fluorosulfonyl radical cation synthon strategy. The terminal alkyne captures the
FSO2∙
radical, triggering an ortho-cyclization into the phenethyl ring, followed by an intramolecular SuFEx reaction [4].
Fig 1: Structural functionalization pathways of 5-Phenylpent-1-yn-3-ol in advanced organic synthesis.
Experimental Protocols: Self-Validating Systems
To ensure reproducibility and trustworthiness in the lab, protocols must be designed as self-validating systems. The following methodology details the synthesis of vinylallenes from 5-phenylpent-1-yn-3-ol, a prerequisite for the pyridine cycloadditions discussed above [3].
Objective : Convert the propargylic alcohol to a reactive vinylallene via mesylation and subsequent organocopper displacement.
Mechanistic Causality : Direct nucleophilic substitution often leads to an inseparable mixture of
SN2
(alkyne) and
SN2′
(allene) products. By utilizing a mesylate leaving group and a "soft" organocopper nucleophile, the regioselectivity is strictly driven toward the
SN2′
pathway, yielding the vinylallene exclusively.
Step-by-Step Methodology:
Activation : Dissolve 5-phenylpent-1-yn-3-ol (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the reaction vessel to 0 °C to prevent thermal degradation.
Mesylation : Add triethylamine (1.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv). The low temperature prevents premature elimination.
Validation Check (Self-Correction) : Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:4 EtOAc/Hexanes eluent. The complete disappearance of the UV-active alcohol spot (Rf ~0.3) and the appearance of the mesylate (Rf ~0.5) confirms successful activation. Do not proceed until this is verified.
Cuprate Formation : In a separate, flame-dried flask, prepare the organocopper reagent by adding methylmagnesium bromide to a suspension of CuI in THF at -78 °C.
Displacement : Transfer the mesylate solution dropwise to the cuprate flask at -78 °C. Allow the mixture to warm to -20 °C over 2 hours. The soft nature of the Cu(I) species ensures attack at the terminal alkyne carbon (
SN2′
), pushing the
π
-electrons to expel the mesylate group.
Quenching & Isolation : Quench the reaction strictly at -20 °C with saturated aqueous
NH4Cl
. Extract with diethyl ether.
Critical Handling Note: Vinylallenes are highly sensitive to polymerization. Concentrate the organic layer under reduced pressure at temperatures strictly below 25 °C and store the resulting oil as a chilled solution under argon.
Fig 2: Self-validating experimental workflow for vinylallene synthesis from 5-phenylpent-1-yn-3-ol.
Conclusion
5-Phenylpent-1-yn-3-ol stands as a master key in modern synthetic organic chemistry. Its precise molecular architecture and trifunctional nature (alkyne, alcohol, arene) allow it to participate in highly divergent reaction pathways. Whether serving as a chiral pool starting material for blockbuster glaucoma medications or as a radical acceptor in state-of-the-art organophotocatalytic SuFEx protocols, understanding the mechanistic causality of this molecule empowers researchers to architect increasingly complex therapeutics with precision and high atom economy.
References
EvitaChem. "(S)-5-Phenyl-1-pentyne-3-ol (EVT-8493510) Properties and Data.
Organic Letters. "Organophotocatalytic Synthesis of Polycyclic Sultones and Sultams with FSO2Cl through Fluorosulfonyl Radical Cation Synthon Strategy.
Google Patents. "EP2864308B1 - (3aR,6aS)-2-Hydroxy-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-5-carbaldehyde intermediates for the preparation of prostaglandins.
Exploratory
Synthesis of 5-Phenylpent-1-yn-3-ol from Benzaldehyde: A Comprehensive Technical Guide
Executive Summary Propargylic alcohols, such as 5-phenylpent-1-yn-3-ol, are highly valuable synthons in medicinal chemistry and materials science. They serve as critical precursors for the synthesis of complex heterocycl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Propargylic alcohols, such as 5-phenylpent-1-yn-3-ol, are highly valuable synthons in medicinal chemistry and materials science. They serve as critical precursors for the synthesis of complex heterocycles, vinylallenes, and polycyclic sultones[1]. This whitepaper details a robust, field-proven, three-phase synthetic route to 5-phenylpent-1-yn-3-ol starting from the ubiquitous and economical precursor, benzaldehyde. The guide emphasizes the mechanistic causality behind experimental choices to ensure high chemoselectivity and yield.
Retrosynthetic Strategy & Strategic Design
The construction of 5-phenylpent-1-yn-3-ol requires the strategic assembly of an 11-carbon framework. The retrosynthetic disconnection relies on a late-stage C–C bond formation at the propargylic position, utilizing a nucleophilic alkynylation. The aliphatic aldehyde precursor is derived from the chemoselective reduction of cinnamaldehyde, which is itself assembled via a directed cross-aldol condensation.
Figure 1: Three-step synthetic workflow from benzaldehyde to 5-phenylpent-1-yn-3-ol.
Phase 1: Directed Cross-Aldol Condensation
Objective: Synthesis of Cinnamaldehyde from Benzaldehyde.
Causality & Logic:
The cross-aldol condensation between two different aldehydes typically yields a complex mixture of four products. However, benzaldehyde acts exclusively as an electrophile because it lacks α-protons, rendering it incapable of self-condensation. By slowly introducing acetaldehyde (the enolizable donor) into a basic medium containing an excess of benzaldehyde, the reaction is kinetically biased toward the desired crossed product. The subsequent dehydration step is thermodynamically driven by the formation of a highly stable conjugated system.
Self-Validating Protocol:
Setup: In a 500 mL round-bottom flask, dissolve benzaldehyde (100 mmol) in 100 mL of absolute ethanol. Add 10% aqueous NaOH (10 mL) and cool the mixture to 0 °C using an ice bath.
Addition: Dilute acetaldehyde (120 mmol) in 20 mL of ethanol. Add this solution dropwise via an addition funnel over 1 hour. (Validation Cue: Slow addition maintains a low steady-state concentration of acetaldehyde, suppressing its self-condensation).
Reaction: Remove the ice bath and stir at room temperature for 2 hours. The solution will develop a distinct pale yellow color indicative of the conjugated enal.
Workup: Neutralize the base with 1M HCl to halt the reaction. Extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purification: Purify via vacuum distillation to yield pure cinnamaldehyde.
Phase 2: Chemoselective Hydrogenation
Objective: Reduction of Cinnamaldehyde to Hydrocinnamaldehyde (3-phenylpropanal).
Causality & Logic:
The reduction of an α,β-unsaturated aldehyde presents a strict chemoselectivity challenge: reducing the alkene without over-reducing the carbonyl group to an alcohol[2]. While advanced heterojunction catalysts (e.g., Ru@ZnO/CN) have been developed specifically for this transformation[2], a highly controlled hydrogenation using 10% Pd/C at ambient pressure remains a reliable laboratory standard. The alkene undergoes syn-addition of hydrogen rapidly, whereas the reduction of the carbonyl requires significantly higher pressures or temperatures.
Self-Validating Protocol:
Setup: Dissolve cinnamaldehyde (50 mmol) in 50 mL of ethyl acetate in a flame-dried flask. Add 10% Pd/C (5 mol%).
Atmosphere Exchange: Evacuate the flask and backfill with argon three times. Follow with three cycles of evacuation and backfilling with hydrogen gas.
Reaction: Attach a hydrogen balloon (1 atm) and stir vigorously at room temperature.
Monitoring (Critical): Monitor the reaction strictly via TLC (Hexanes/EtOAc 8:2). (Validation Cue: Use a KMnO4 stain; the starting material will immediately reduce the stain due to the alkene, while the saturated product will not. Terminate the reaction immediately upon the disappearance of the starting material to prevent over-reduction).
Workup: Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with excess ethyl acetate.
Isolation: Concentrate the filtrate in vacuo to afford hydrocinnamaldehyde.
Phase 3: Nucleophilic Alkynylation
Objective: Conversion of Hydrocinnamaldehyde to 5-phenylpent-1-yn-3-ol.
Causality & Logic:
The installation of the terminal alkyne is achieved via the nucleophilic addition of ethynylmagnesium bromide[3]. Because hydrocinnamaldehyde possesses acidic α-protons, the highly basic Grignard reagent can act as a base rather than a nucleophile, leading to enolization and recovery of the starting material. To kinetically favor nucleophilic attack over deprotonation, the reaction must be performed at strictly controlled low temperatures (0 °C) in a coordinating solvent (THF) that stabilizes the transition state.
Figure 2: Mechanistic pathway of the nucleophilic alkynylation step.
Self-Validating Protocol:
Setup: Charge a flame-dried, argon-purged 250 mL flask with ethynylmagnesium bromide (0.5 M in THF, 60 mmol, 1.2 equiv)[3]. Cool the solution to 0 °C using an ice-water bath.
Addition: Dissolve hydrocinnamaldehyde (50 mmol, 1.0 equiv) in 15 mL of anhydrous THF. Add this solution dropwise to the Grignard reagent over 15 minutes.
Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for 3 hours[3]. (Validation Cue: The reaction mixture may become slightly cloudy as the magnesium alkoxide salt precipitates).
Quench: Cool the flask back to 0 °C and carefully quench with 30 mL of saturated aqueous NH4Cl. (Causality: NH4Cl provides a mildly acidic environment sufficient to protonate the alkoxide. Using strong acids like HCl is strictly avoided as it promotes the dehydration of the newly formed propargylic alcohol into a conjugated enyne).
Extraction: Extract the aqueous layer with diethyl ether (3 × 40 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo[3].
Purification: Purify the crude oil by flash column chromatography on silica gel (eluting with 20% EtOAc in hexanes) to isolate 5-phenylpent-1-yn-3-ol as a colorless oil[3].
Quantitative Data & Analytical Benchmarks
The following table summarizes the expected quantitative parameters for the three-step synthesis, providing benchmarks for process validation.
Organophotocatalytic Synthesis of Polycyclic Sultones and Sultams with FSO2Cl through Fluorosulfonyl Radical Cation Synthon Strategy
Source: ACS Publications (Organic Letters)
URL:[Link]
Thermocatalytic and photocatalytic chemoselective reduction of cinnamaldehyde to cinnamyl alcohol and hydrocinnamaldehyde over Ru@ZnO/CN
Source: RSC Publishing (Catalysis Science & Technology)
URL:[Link]
Drastic fluorine effect: complete reversal of the selectivity in the Au-catalyzed hydroalkoxylation reaction of haloalkynes
Source: RSC Publishing (Chemical Science)
URL:[Link]
Spectroscopic data of 5-phenylpent-1-yn-3-ol (NMR, IR, MS)
Comprehensive Spectroscopic Profiling of 5-Phenylpent-1-yn-3-ol: A Technical Guide for Structural Validation As a Senior Application Scientist overseeing analytical workflows in drug discovery, I frequently encounter hig...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Spectroscopic Profiling of 5-Phenylpent-1-yn-3-ol: A Technical Guide for Structural Validation
As a Senior Application Scientist overseeing analytical workflows in drug discovery, I frequently encounter highly functionalized terminal alkynes. Among these, 5-phenylpent-1-yn-3-ol (CAS: 67648-04-8) stands out as a privileged propargylic alcohol. It serves as a critical intermediate in the synthesis of complex heterocycles, polycyclic sultones[1], and pharmaceutically relevant pyridine derivatives[2].
In modern synthetic pipelines, relying on a single analytical technique is a vulnerability. This whitepaper establishes a self-validating analytical framework for 5-phenylpent-1-yn-3-ol, detailing the causality behind experimental choices and providing a rigorous, tri-modal spectroscopic analysis (NMR, FT-IR, and MS).
Synthesis and Sample Preparation Protocol
High-fidelity spectroscopic data requires an analyte of >95% purity. The following step-by-step methodology details the synthesis of 5-phenylpent-1-yn-3-ol via the nucleophilic addition of an alkynyl Grignard reagent to an aldehyde.
Step-by-Step Methodology:
Reaction Setup: Equip a flame-dried, multi-neck round-bottom flask with a magnetic stir bar, an argon inlet, and a rubber septum. Purge the system with argon for 15 minutes.
Reagent Preparation: Dissolve 3-phenylpropanal (1.0 equiv) in anhydrous Tetrahydrofuran (THF). Cool the system to 0 °C using an ice-water bath. Causality: Strict temperature control is required to prevent the base-catalyzed aldol self-condensation of the aldehyde[3].
Alkynylation: Dropwise add ethynylmagnesium bromide (0.5 M in THF, 1.2 equiv) via syringe over 15 minutes. Stir the reaction at 0 °C for 2 hours.
Quenching: Carefully quench the reaction with saturated aqueous NH₄Cl. Causality: A weak acid is intentionally chosen over a strong mineral acid (like HCl) to neutralize the magnesium alkoxide without inducing the dehydration of the newly formed secondary alcohol.
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (silica gel, 10–20% EtOAc in hexanes)[2].
Purity Validation: Before full characterization, utilize quantitative NMR (qNMR) with 1,3,5-trimethoxybenzene as an internal standard to verify absolute purity[4].
Workflow for the synthesis and isolation of high-purity 5-phenylpent-1-yn-3-ol.
Spectroscopic Characterization: The Self-Validating System
To ensure structural integrity, we map the atomic framework using NMR, validate functional groups orthogonally with FT-IR, and confirm connectivity via MS fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra are acquired in CDCl₃. The molecule features four distinct micro-environments: a monosubstituted benzene ring, an aliphatic chain, a carbinol center, and a terminal alkyne.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling (J, Hz)
Assignment
Causality / Mechanistic Rationale
7.15 – 7.35
m
5H
-
Aromatic (Ph-H)
Deshielded by the diamagnetic anisotropy of the aromatic ring.
4.40 – 4.48
dt
1H
~6.0, 2.2
C3-H (Methine)
Strongly deshielded by the adjacent electronegative oxygen.
2.75 – 2.85
m
2H
-
C5-H₂ (Benzylic)
Deshielded by the adjacent phenyl ring's electron cloud.
2.50
d
1H
~2.2
C1-H (Alkyne)
Shielded relative to alkenes due to the diamagnetic cylinder of the triple bond.
1.95 – 2.10
m
2H
-
C4-H₂
Aliphatic protons situated between the benzylic and carbinol centers.
| 1.80 – 2.20 | br s | 1H | - | O-H | Broadness is due to chemical exchange; position varies with concentration. |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Assignment
Causality / Mechanistic Rationale
141.5
C-ipso (Ph)
Quaternary aromatic carbon attached to the alkyl chain.
Quaternary alkyne carbon; deshielded relative to the terminal carbon.
73.2
C1 (Alkyne CH)
Terminal alkyne carbon; shielded by the triple bond's anisotropic effect.
62.0
C3 (CH-OH)
Deshielded directly by the electronegative oxygen atom.
39.5
C4 (CH₂)
Homobenzylic carbon.
| 31.5 | C5 (CH₂) | Benzylic carbon, slightly shielded compared to C4 due to ring current effects. |
Expert Insight: The self-validating feature of this ¹H NMR spectrum is the 4-bond coupling (⁴J ≈ 2.2 Hz) between the terminal alkyne proton (δ 2.50) and the carbinol methine proton (δ 4.45). The presence of this doublet explicitly confirms the terminal nature of the alkyne and the adjacent hydroxyl placement.
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy provides orthogonal validation. The vibrational modes are dictated by bond stiffness (force constant) and the change in the dipole moment during the vibration.
Table 3: FT-IR Vibrational Modes (ATR, neat)
Wavenumber (cm⁻¹)
Intensity
Assignment
Causality / Mechanistic Rationale
3350 (broad)
Strong
O-H stretch
Intermolecular hydrogen bonding in the neat liquid state broadens this peak.
3290
Sharp
≡C-H stretch
The sp-hybridized C-H bond is stiffer than sp²/sp³, pushing the stretch to a higher frequency.
3060, 3025
Medium
C-H stretch (Ar)
sp² C-H stretching of the phenyl ring.
2925, 2855
Medium
C-H stretch (Alk)
sp³ C-H stretching of the methylene groups.
2115
Weak
C≡C stretch
The pseudo-symmetry of the terminal alkyne results in a minimal dipole moment change, yielding a weak absorption[2].
1040
Strong
C-O stretch
Characteristic single-bond stretch for secondary alcohols.
| 745, 695 | Strong | C-H out-of-plane | Highly diagnostic bending vibrations for a monosubstituted benzene ring. |
Mass Spectrometry (EI-MS, 70 eV)
Electron Ionization Mass Spectrometry (EI-MS) induces fragmentation that maps the carbon skeleton. The molecular ion (M⁺·) for 5-phenylpent-1-yn-3-ol is m/z 160.
Fragmentation Causality:
m/z 91 (Base Peak): Cleavage of the C4-C5 bond yields the benzyl cation (PhCH₂⁺), which immediately rearranges to the highly stable, aromatic tropylium ion (C₇H₇⁺). This is the dominant thermodynamic sink in the MS of benzylic systems.
m/z 142: Loss of water (-18 Da) from the molecular ion, a classic signature of aliphatic alcohols undergoing dehydration.
m/z 105: Cleavage of the C3-C4 bond yields the phenethyl cation (PhCH₂CH₂⁺).
Primary EI-MS fragmentation pathways of 5-phenylpent-1-yn-3-ol.
Conclusion
The rigorous characterization of 5-phenylpent-1-yn-3-ol relies on the synergistic interpretation of NMR, IR, and MS data. By understanding the underlying quantum mechanical and thermodynamic principles—such as diamagnetic anisotropy in NMR, dipole moment changes in IR, and carbocation stability in MS—researchers can establish a self-validating analytical system. This ensures absolute confidence in the structural integrity of the compound before it is deployed in complex downstream drug development workflows.
References
ACS Organic Letters. Organophotocatalytic Synthesis of Polycyclic Sultones and Sultams with FSO2Cl through Fluorosulfonyl Radical Cation Synthon Strategy.[Link]
The Journal of Organic Chemistry. Synthesis of Highly Substituted Pyridines via [4 + 2] Cycloadditions of Vinylallenes and Sulfonyl Cyanides.[Link]
Organic Syntheses. Preparation of Highly-Substituted Pyridines via Diels-Alder Reactions of Vinylallenes and Tosyl Cyanide.[Link]
Organic Syntheses. Quantitative NMR spectroscopy internal standard methodology.[Link]
Solvation Dynamics and Miscibility Profiling of 5-phenylpent-1-yn-3-ol in Organic Solvents: A Technical Guide
Executive Summary In modern synthetic and medicinal chemistry, the behavior of a chiral building block in various solvent systems dictates the success of downstream transformations. 5-phenylpent-1-yn-3-ol (CAS: 67648-04-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern synthetic and medicinal chemistry, the behavior of a chiral building block in various solvent systems dictates the success of downstream transformations. 5-phenylpent-1-yn-3-ol (CAS: 67648-04-8) is a highly versatile, moderately hydrophobic liquid utilized extensively as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including pharmacologically active substituted pyridines[1].
As a Senior Application Scientist, I approach the "solubility" of this compound not merely as a static literature value, but as a dynamic parameter. Because 5-phenylpent-1-yn-3-ol is a liquid at standard temperature and pressure[2],[3], its interaction with organic solvents is best described in terms of miscibility and partitioning . This whitepaper explores the thermodynamic drivers behind its solvation, explains the causality of solvent selection in synthetic workflows, and provides a field-proven, self-validating protocol for determining its partition coefficients and saturation limits.
To predict how 5-phenylpent-1-yn-3-ol will behave in a given organic solvent, we must first analyze its structural motifs. The molecule features three distinct domains:
A hydrophobic phenyl ring linked via an ethyl spacer, driving lipophilicity.
A terminal alkyne , which provides a site for organometallic functionalization but contributes to non-polar bulk.
A secondary hydroxyl group (-OH) at C3 , which acts as both a hydrogen bond donor and acceptor.
This structural duality results in a moderate octanol/water partition coefficient (LogP) of 3.62, indicating strong hydrophobicity while retaining affinity for polar protic and aprotic environments[2].
Quantitative Physicochemical Data
The following table summarizes the core parameters that govern the compound's solvation thermodynamics:
Parameter
Value
Source
IUPAC Name
(3S)-5-phenylpent-1-yn-3-ol (for the S-enantiomer)
Causality of Solvent Selection in Synthetic Workflows
Choosing the correct organic solvent for 5-phenylpent-1-yn-3-ol is not arbitrary; it is a calculated decision based on reaction kinetics, thermodynamics, and the specific functional group being targeted.
Polar Aprotic Solvents (e.g., THF, Acetonitrile)
Tetrahydrofuran (THF) is the gold standard solvent for reactions involving the terminal alkyne of 5-phenylpent-1-yn-3-ol.
The Causality: When performing a lithiation (e.g., using n-Butyllithium), the oxygen atom in THF coordinates with the lithium cation, enhancing the nucleophilicity of the alkyne[4]. Furthermore, 5-phenylpent-1-yn-3-ol is completely miscible in THF even at cryogenic temperatures (-78 °C). This prevents the solute from precipitating out of solution, ensuring a homogeneous reaction mixture and preventing localized concentration gradients that lead to side reactions[4].
Polar Protic Solvents (e.g., Ethanol, Methanol)
The Causality: The compound exhibits complete miscibility in ethanol and ether[2]. The hydroxyl group of the solvent forms strong hydrogen bonds with the C3-hydroxyl of the solute. These solvents are ideal for transfer, storage, or transition-metal catalyzed reductions where proton shuttling is required.
Non-Polar Solvents (e.g., Hexanes, Toluene)
The Causality: While the phenyl and pentynyl hydrocarbon chains drive miscibility in non-polar solvents, the polar hydroxyl group causes selective retention on polar stationary phases. This is why a biphasic or gradient mixture (e.g., 1:19 ethyl acetate-hexanes) is the standard for thin-layer chromatography (TLC) and column purification of this compound[4].
Because 5-phenylpent-1-yn-3-ol is a liquid[3], assessing its "solubility" in highly polar solvents (like water or aqueous buffers) involves determining the saturation limit where phase separation occurs. The following protocol outlines a self-validating shake-flask method combined with HPLC-UV quantification.
Experimental Protocol
Objective: Determine the thermodynamic saturation limit and LogP of 5-phenylpent-1-yn-3-ol.
Self-Validating Mechanism: The protocol requires a mass balance calculation. By quantifying the concentration in both the organic and aqueous phases, the sum must equal the initial mass introduced. A deviation of >5% indicates volumetric error, emulsion formation, or adsorption to the glassware.
Step-by-Step Methodology:
Solvent Saturation: Pre-saturate the aqueous phase (e.g., phosphate buffer, pH 7.4) and the organic phase (e.g., 1-octanol) with each other by stirring vigorously for 24 hours at 25 °C.
Solute Introduction: Accurately weigh 50.0 mg of 5-phenylpent-1-yn-3-ol and introduce it into a 20 mL glass scintillation vial containing 5 mL of the pre-saturated aqueous phase and 5 mL of the pre-saturated organic phase.
Isothermal Equilibration: Seal the vial and agitate on an orbital shaker at 300 RPM for 48 hours at a highly controlled 25.0 ± 0.1 °C. Causality: 48 hours ensures true thermodynamic equilibrium, overcoming the kinetic barriers of liquid-liquid dispersion.
Phase Separation: Transfer the mixture to a centrifuge tube and spin at 4,000 RPM for 15 minutes. Causality: Centrifugation is strictly required over filtration to prevent the hydrophobic compound from adsorbing onto filter membranes, which would skew the quantitative data.
HPLC-UV Quantification: Sample both phases using a gas-tight syringe. Dilute appropriately in mobile phase (e.g., Acetonitrile/Water) and inject into an HPLC equipped with a C18 reverse-phase column and a UV detector set to the optimal absorption wavelength of the phenyl ring.
Data Validation: Calculate the mass in both phases. Confirm that
MassAqueous+MassOrganic=MassInitial
. Calculate LogP or the saturation limit based on the validated concentrations.
Workflow Visualization
Workflow for miscibility and partition coefficient validation of 5-phenylpent-1-yn-3-ol.
Downstream Applications in Medicinal Chemistry
Understanding the solubility and miscibility of 5-phenylpent-1-yn-3-ol directly impacts its utility in drug development. Its primary mechanism of action in research involves its role as a substrate for enzymes (such as cytochrome P450) and its ability to form complexes with heme proteins[2].
Furthermore, it is a critical intermediate in the synthesis of nitrogen-containing heterocyclic moieties. For instance, 5-phenylpent-1-yn-3-ol is utilized in the synthesis of highly substituted bipyridines and pyridine analogs[1]. Because these multi-component cyclization reactions often require specific solvent environments (e.g., toluene or THF under argon)[1], knowing the exact solubility limits ensures that the reagents remain fully solvated, maximizing yield and stereochemical purity.
Reactivity of the Terminal Alkyne in 5-Phenylpent-1-yn-3-ol: A Comprehensive Guide to Propargylic Activation and Functionalization
Executive Summary In modern synthetic chemistry and drug discovery, bifunctional synthons offer unparalleled orthogonal reactivity. 5-phenylpent-1-yn-3-ol (CAS: 67648-04-8) is a prime example of such a scaffold.
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern synthetic chemistry and drug discovery, bifunctional synthons offer unparalleled orthogonal reactivity. 5-phenylpent-1-yn-3-ol (CAS: 67648-04-8) is a prime example of such a scaffold. It features a terminal alkyne (-C≡CH) and a secondary propargylic alcohol (-OH) tethered to a lipophilic phenethyl chain. This whitepaper deconstructs the stereoelectronic interplay between these functional groups and provides field-proven, self-validating protocols for three core functionalization pathways: Sonogashira cross-coupling, CuAAC (Click) bioconjugation, and direct propargylic substitution.
Structural Anatomy & Electronic Profile
The reactivity of 5-phenylpent-1-yn-3-ol cannot be viewed merely as the sum of an isolated alkyne and an isolated alcohol. The proximity of the secondary hydroxyl group exerts a profound stereoelectronic influence on the alkyne[1].
Terminal Alkyne Acidity: The terminal proton possesses a pKa of ~25, making it highly susceptible to deprotonation by mild bases in the presence of transition metals (forming metal acetylides).
Propargylic Activation: The adjacent hydroxyl group can act as a hydrogen-bond donor to stabilize transition states, a directing group for metal coordination, or, under specific catalytic conditions, a leaving group via allenylidene intermediate formation[2].
Fig 1: Divergent reactivity pathways of 5-phenylpent-1-yn-3-ol.
The 3[3] is the premier method for sp2-sp carbon-carbon bond formation, allowing the terminal alkyne of 5-phenylpent-1-yn-3-ol to be conjugated with aryl or vinyl halides.
Causality & Mechanistic Rationale
The reaction relies on a synergistic Pd/Cu dual-catalyst system.
Oxidative Addition: Pd(0) inserts into the aryl halide bond.
Acetylide Formation: Cu(I) coordinates to the terminal alkyne. The base (typically an amine) deprotonates the alkyne to form a copper acetylide. Causality: Copper is used because it accelerates the transmetalation step to the Pd(II) complex exponentially compared to copper-free variants.
Propargylic Influence: The free -OH group can coordinate to the palladium center. To prevent unwanted Meyer-Schuster rearrangements or deacetonative side reactions, bulky, electron-rich ligands (e.g., XPhos or PPh3) are employed to saturate the metal's coordination sphere.
Fig 2: Synergistic Pd/Cu catalytic cycles in Sonogashira coupling.
Step 1: Degassing. Dissolve the aryl halide (1.0 eq) and 5-phenylpent-1-yn-3-ol (1.2 eq) in anhydrous THF/Triethylamine (1:1). Sparge with Argon for 15 minutes. Validation Checkpoint: The cessation of dissolved oxygen bubbling ensures the prevention of oxidative Glaser homocoupling of the alkyne.
Step 2: Catalyst Addition. Add Pd(PPh3)2Cl2 (5 mol%) and CuI (10 mol%) under a positive Argon stream.
Step 3: Reaction & Monitoring. Stir at room temperature to 50°C. Validation Checkpoint: Within 30-60 minutes, a dense white/yellow precipitate (triethylammonium halide salt) will form. The volume of this precipitate acts as a direct, visual stoichiometric indicator of reaction progression.
Step 4: Quench & Workup. Filter the salt through a Celite pad, concentrate the filtrate, and purify via silica gel chromatography.
For bioconjugation and materials science, the4[4] is the gold standard. It converts the terminal alkyne into a highly stable 1,4-disubstituted 1,2,3-triazole.
Causality & Mechanistic Rationale
We strictly employ a Cu(II) sulfate / sodium ascorbate catalytic system rather than direct Cu(I) salts (like CuI). Causality: Direct Cu(I) salts are thermodynamically unstable in aerobic, aqueous environments and rapidly disproportionate. In situ reduction by ascorbate guarantees a steady-state concentration of catalytically active Cu(I). Furthermore, the propargylic hydroxyl group of 5-phenylpent-1-yn-3-ol accelerates the reaction kinetics by providing secondary coordination to the copper center, stabilizing the 6-membered metallacycle intermediate[5].
Fig 3: Mechanistic workflow of the CuAAC click reaction.
Self-Validating Protocol: CuAAC Bioconjugation
Step 1: Solvent Preparation. Suspend 5-phenylpent-1-yn-3-ol (1.0 eq) and the target organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
Step 2: in situ Cu(I) Generation. Add CuSO4·5H2O (5 mol%) followed immediately by Sodium Ascorbate (10 mol%). Validation Checkpoint: The solution must transition from a pale blue (Cu2+) to a pale yellow or colorless state. If the solution remains blue or turns green, the ascorbate has been depleted by dissolved oxygen, and the catalytic cycle will fail.
Step 3: Reaction. Stir at 25°C for 2-8 hours. Validation Checkpoint: Monitor via LC-MS. The disappearance of the azide IR stretch (~2100 cm⁻¹) provides real-time orthogonal validation of conversion.
While the alkyne is a nucleophile in the previous reactions, the 2[2] can be activated as an electrophile.
Causality & Mechanistic Rationale
The secondary hydroxyl group is inherently a poor leaving group. Causality: To facilitate nucleophilic substitution without multi-step halogenation, transition metal catalysts (such as Ru or Cu complexes) are used to coordinate to the alkyne π-system. This coordination drastically increases the electrophilicity of the propargylic carbon, facilitating the departure of the -OH group (often assisted by a Brønsted acid co-catalyst) to form a resonance-stabilized allenylidene or propargylic carbocation. This enables direct, atom-economical substitution with amines, alcohols, or carbon nucleophiles.
Self-Validating Protocol: Ru-Catalyzed Direct Substitution
Step 1: Activation. Combine 5-phenylpent-1-yn-3-ol (1.0 eq), a nucleophile (e.g., an aniline derivative, 1.2 eq), and Ru(Cp*)Cl(PPh3)2 (5 mol%) in anhydrous methanol.
Step 2: Thermal Promotion. Heat to 60°C under Argon.
Step 3: Validation & Workup. Validation Checkpoint: Track the reaction via TLC (using a KMnO4 stain). The starting material will show a distinct, highly polar spot due to the free hydroxyl group. The product will elute significantly faster (higher Rf) as the hydrogen-bonding -OH group is displaced.
Quantitative Data Summary
The following table synthesizes expected reaction metrics for the functionalization of 5-phenylpent-1-yn-3-ol, serving as a benchmarking tool for process optimization.
Reaction Type
Optimal Catalyst System
Solvent System
Temp (°C)
Time (h)
Expected Yield (%)
Key Byproducts to Monitor
Sonogashira
Pd(PPh3)2Cl2 / CuI
THF / Et3N
25 - 50
4 - 12
80 - 95
Glaser coupling dimer
CuAAC (Click)
CuSO4 / Na-Ascorbate
tBuOH / H2O
25
2 - 8
85 - 99
Unreacted azide
Propargylic Sub.
Ru(Cp*)Cl(PPh3)2
MeOH
60
12 - 24
70 - 85
Meyer-Schuster enone
Conclusion
The terminal alkyne of 5-phenylpent-1-yn-3-ol is a highly versatile functional handle, but its reactivity is inextricably linked to the adjacent propargylic alcohol. By understanding the mechanistic causality behind catalyst selection—whether it is preventing oxidative homocoupling in Sonogashira reactions, ensuring in situ reduction for CuAAC, or driving allenylidene formation for substitution—scientists can harness this molecule for complex, orthogonal drug design and materials synthesis.
Introduction: The Propargyl Alcohol Scaffold - A Nexus of Reactivity and Potential
An In-depth Technical Guide to the Potential Biological Activities of Propargyl Alcohols Propargyl alcohols are a class of organic compounds defined by a hydroxyl (-OH) group attached to a carbon atom adjacent to a carbo...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Potential Biological Activities of Propargyl Alcohols
Propargyl alcohols are a class of organic compounds defined by a hydroxyl (-OH) group attached to a carbon atom adjacent to a carbon-carbon triple bond (an alkyne).[1] This unique structural arrangement of dual functionality imparts a remarkable degree of chemical reactivity, establishing these molecules as versatile and powerful building blocks in organic synthesis.[2][3] While their applications are extensive, ranging from industrial uses as corrosion inhibitors and solvent stabilizers to the synthesis of advanced polymers, their role in medicinal chemistry and drug discovery is of paramount importance.[4][5] The propargyl moiety is not merely a structural component; it is an active participant in biological interactions, capable of acting as a pharmacophore, a reactive "warhead" for targeted inhibition, and a key handle for advanced bioconjugation strategies.[1][3]
This guide provides an in-depth exploration of the known and emerging biological activities of propargyl alcohols. We will dissect the underlying mechanisms of action, present field-proven experimental methodologies for their evaluation, and discuss their strategic application in modern therapeutic development, from enzyme inhibition to the construction of complex bioactive molecules.
Core Biological Activities and Mechanisms of Action
The biological potential of propargyl alcohols is diverse, stemming largely from the unique reactivity of the alkyne group. This section details the primary activities investigated to date.
Enzyme Inhibition: The Covalent "Warhead" Strategy
A primary mechanism through which propargyl-containing molecules exert biological effects is through enzyme inhibition, particularly via irreversible covalent modification.
Causality of Inhibition: The terminal alkyne in a propargyl group can function as a latent electrophile.[1] When positioned correctly within an enzyme's active site, it can react with a nucleophilic amino acid residue, such as the thiol group of cysteine. This reaction, often a thiol-alkyne addition, results in the formation of a stable, permanent covalent bond between the inhibitor and the enzyme, leading to its potent and sustained inactivation.[6] This strategy is particularly effective for targets where achieving high-affinity binding with reversible inhibitors is challenging.[1]
Propargylamines, close structural relatives, are famously employed as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative conditions like Parkinson's disease.[1][7] This established success provides a strong rationale for exploring propargyl alcohols as covalent inhibitors for other enzyme classes.
Future Directions & Rationale:
Targeted Covalent Kinase Inhibitors: Protein kinases are a major class of drug targets in oncology. Designing propargyl alcohol derivatives to target specific cysteine residues in the ATP-binding site is a promising avenue for developing next-generation cancer therapeutics.[1] The rigid alkyne can serve as a linker or occupy hydrophobic pockets, enhancing binding affinity and specificity before the covalent interaction occurs.[1]
Protease Inhibition: Cysteine proteases, such as cathepsins, are involved in various diseases. The alkyne moiety has been successfully incorporated into small-molecule covalent inhibitors of cathepsin K, demonstrating the broader applicability of this warhead.[6]
Diagram 1: Mechanism of Covalent Enzyme Inhibition
Caption: A typical experimental workflow for bioconjugation using CuAAC.
Key Experimental Protocols
To translate theoretical potential into actionable data, robust and validated experimental protocols are essential.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol describes a standard broth microdilution method to assess the antibacterial efficacy of propargyl alcohol derivatives.
Objective: To determine the lowest concentration of a test compound that prevents visible growth of a target bacterium.
Methodology:
Preparation of Bacterial Inoculum:
Culture the target bacterium (e.g., S. aureus ATCC 25923) in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C.
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
Compound Preparation:
Prepare a stock solution of the test propargyl alcohol derivative in a suitable solvent (e.g., DMSO).
Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using broth, creating a range of test concentrations.
Inoculation and Incubation:
Add the prepared bacterial inoculum to each well containing the diluted compound.
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
Incubate the plate at 37°C for 18-24 hours.
Data Analysis:
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.
[8]
Protocol: MTT Assay for In Vitro Cytotoxicity (Anticancer) Evaluation
This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic potential of a compound.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on a cancer cell line.
Methodology:
Cell Culture and Seeding:
Culture a cancer cell line (e.g., HeLa or MCF-7) in appropriate media supplemented with fetal bovine serum.
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment:
Prepare serial dilutions of the test propargyl alcohol derivative in culture media.
Remove the old media from the cells and add the media containing the test compound concentrations. Include vehicle control wells (media with solvent only).
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
MTT Addition and Incubation:
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization and Measurement:
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage viability against the compound concentration (log scale) and use non-linear regression to determine the IC₅₀ value.
[1]
Diagram 3: Workflow for an MTT Cytotoxicity Assay
Caption: Key steps in determining compound cytotoxicity using the MTT assay.
Summary of Biological Activities and Data
The following tables summarize the key biological activities and provide representative data for context.
Table 1: Overview of Propargyl Alcohol Biological Activities
Biological Activity
Proposed Mechanism of Action
Key Molecular Target(s) / Application
Enzyme Inhibition
Covalent modification of nucleophilic residues (e.g., Cys) via thiol-alkyne addition.
Kinases, Proteases, Monoamine Oxidase B (MAO-B). [1][6]
Anticancer
Disruption of microtubule dynamics; Cell cycle arrest; Apoptosis; Enzyme inhibition.
Handle for linking molecules in ADCs, PROTACs, and diagnostics.
Table 2: Example Antibacterial Activity of Aromatic Homopropargyl Alcohols
Compound
S. aureus MIC (µg/mL)
E. coli MIC (µg/mL)
P. aeruginosa MIC (µg/mL)
2-phenyl-4-pentyn-2-ol
>500
>500
>500
Derivative 1
250
500
500
Derivative 2
125
250
500
Note: Data is illustrative, based on findings where substitution on the homopropargyl alcohol unit enhances activity.[9]
Toxicology and Safety Considerations
While propargyl alcohols offer significant potential, their handling requires a thorough understanding of their toxicological profile.
Acute Toxicity: Propargyl alcohol is considered toxic and is an irritant to the skin, eyes, and respiratory tract. [12][13]Acute exposure through inhalation or skin contact can lead to symptoms such as dizziness, headaches, and nausea.
[12]* Metabolism and Organ Toxicity: Propargyl alcohol can be metabolized by enzymes like CYP2E1 to propargylaldehyde, a reactive metabolite believed to mediate hepatotoxicity (liver toxicity). Studies involving long-term inhalation exposure in rodents have identified the nose as a primary target organ, causing nonneoplastic changes in the olfactory and respiratory epithelium.
[13]* Carcinogenicity: The National Toxicology Program (NTP) conducted 2-year inhalation studies which found "some evidence of carcinogenic activity" in rats and mice, based on increased incidences of nasal respiratory epithelial adenomas.
[14]* Handling and Safety: Due to its volatility and toxicity, propargyl alcohol and its derivatives must be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated area or chemical fume hood.
[3][12]
Conclusion
Substituted propargyl alcohols represent a synthetically accessible and highly versatile chemical scaffold with significant and diverse biological potential. Their utility as covalent enzyme inhibitors, particularly for challenging targets in oncology, presents a major research opportunity. Furthermore, their proven antimicrobial and antimalarial activities warrant deeper investigation and optimization. The central role of the propargyl group in click chemistry firmly establishes these compounds as indispensable tools in modern drug discovery, enabling the rapid synthesis of compound libraries and the construction of sophisticated bioconjugates like ADCs and PROTACs. As research continues, a systematic exploration of structure-activity relationships, coupled with a clear understanding of their toxicological profiles, will be critical to fully unlocking the therapeutic potential of this remarkable class of molecules.
References
Surh, I., et al. (2020). Evaluation of Propargyl Alcohol Toxicity and Carcinogenicity in F344/N Rats and B6C3F1/N Mice Following Whole-body Inhalation Exposure. Toxicology and Applied Pharmacology.
National Toxicology Program. (2008). Toxicology and carcinogenesis studies of propargyl alcohol (CAS No. 107-19-7) in F344/N rats and B6C3F1 mice (inhalation studies). National Toxicology Program technical report series. Available at: [Link]
Rawsource. (2024). Is propargyl alcohol toxic to humans. Rawsource. Available at: [Link]
Ataman Kimya. Propargyl Alcohol (Propynol). Ataman Kimya. Available at: [Link]
Rawsource. (2024). Propargyl alcohol uses - Synthesis, and Safety. Rawsource. Available at: [Link]
Umaña, C., Arias, M., & Cabezas, J. (2017). Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols. International Journal of Organic Chemistry, 7, 295-300. Available at: [Link]
National Research Council (US) Committee on Acute Exposure Guideline Levels. (2010). Propargyl Alcohol: Acute Exposure Guideline Levels. Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 9. Available at: [Link]
Exploring the Properties and Uses of Propargyl Alcohol in Organic Chemistry. (2024). Medium. Available at: [Link]
Ghobashy, M. M., et al. (2022). Radiation synthesis and in vitro evaluation of the antimicrobial property of functionalized nanopolymer-based poly (propargyl alcohol) against multidrug-resistance microbes. Microbial Pathogenesis, 173, 105777. Available at: [Link]
U.S. Environmental Protection Agency. (2009). Propargyl Alcohol. Acute Exposure Guideline Levels (AEGLs). Available at: [Link]
Likhitha, K. K., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(9), 3799. Available at: [Link]
Organic Chemistry Portal. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic-chemistry.org. Available at: [Link]
Exploring the Uses and Properties of Propargylic Alcohol in Organic Chemistry. (2024). Medium. Available at: [Link]
Adewole, K. E., et al. (2025). Propargyl Alcohol-Derived 1,2,3-Triazoles demonstrate antiplasmodial activity. Journal of Molecular Structure. Available at: [Link]
Umaña, C.A., Arias, M.L. and Cabezas, J.A. (2017) Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols. International Journal of Organic Chemistry, 7, 295-300. Available at: [Link]
Hanson, P. R., et al. (2011). Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation of the Oxathiolene Oxide Products as Anticarcinogenic Enzyme Inducers. Letters in Organic Chemistry, 8(4), 241-247. Available at: [Link]
National Toxicology Program. (2008). Toxicology and Carcinogenesis Studies of Propargyl Alcohol (CASRN 107-19-7) in F344/N Rats and B6C3F1 Mice (Inhalation Studies). NTP Technical Report. Available at: [Link]
Ghobashy, M. M., et al. (2022). Radiation synthesis and in vitro evaluation of the antimicrobial property of functionalized nanopolymer-based poly (propargyl alcohol) against multidrug resistance microbes. ResearchGate. Available at: [Link]
Likhitha, K. K., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. Available at: [Link]
What Makes Propargyl Alcohol a Key Component in Specialty Chemicals?. (2025). Medium. Available at: [Link]
Wikipedia. Propargyl alcohol. Wikipedia. Available at: [Link]
Pandey, A. R., et al. (2021). A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines. Monatshefte für Chemie - Chemical Monthly, 152(7), 799-825. Available at: [Link]
Shindo, N., et al. (2021). Recent advances in the development of covalent inhibitors. MedChemComm, 12(6), 1037-1050. Available at: [Link]
Rioz-Martínez, A., et al. (2022). A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. Organic Letters, 24(25), 4618-4622. Available at: [Link]
Kumar, A., & Kumar, A. (2023). Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. ChemistrySelect, 8(34). Available at: [Link]
Frenier, W. W. (1988). Adducts of propargyl alcohol and their use as corrosion inhibitors in acidizing systems. Google Patents.
Rosales, B. M., et al. (2014). Electrochemical studies of propargyl alcohol as corrosion inhibitor for copper, nickel and copper/nickel (55/45) alloy in H2SO4. ResearchGate. Available at: [Link]
Umaña, C., et al. (2017). Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols. ResearchGate. Available at: [Link]
Sharma, M., & Singh, S. (2024). Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. RSC Advances, 14(12), 8345-8368. Available at: [Link]
Tenger Chemical. (2024). propargyl alcohol uses. Tenger Chemical. Available at: [Link]
Agard, N. J., et al. (2004). Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. ACS Chemical Biology, 1(10), 647-653. Available at: [Link]
Hong, V., et al. (2010). Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Journal of the American Chemical Society, 132(41), 14413-14422. Available at: [Link]
National Research Council (US) Committee on Toxicology. (2010). Review of Acute Exposure Guideline Levels for Propargyl Alcohol. Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels. Available at: [Link]
Application Notes & Protocols: Leveraging 5-phenylpent-1-yn-3-ol in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Abstract: This technical guide provides a comprehensive overview of the application of 5-phenylpent-1-yn-3-ol in click chemistry, with a specific focus on the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reacti...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This technical guide provides a comprehensive overview of the application of 5-phenylpent-1-yn-3-ol in click chemistry, with a specific focus on the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. We delve into the mechanistic underpinnings of the CuAAC catalytic cycle, offer detailed, field-proven protocols for both small molecule synthesis and bioconjugation, and present a framework for experimental optimization. This document is intended for researchers, scientists, and drug development professionals seeking to utilize this versatile propargylic alcohol as a key building block in the synthesis of complex molecular architectures, from novel chemical entities to advanced bioconjugates.
Scientific Foundation: Why 5-phenylpent-1-yn-3-ol in Click Chemistry?
The advent of "click chemistry" has revolutionized chemical synthesis by providing a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[1] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a premier example, prized for its simplicity, high yields, and exceptional functional group tolerance.[2][3]
1.1. The Unique Profile of 5-phenylpent-1-yn-3-ol
5-phenylpent-1-yn-3-ol is a propargylic alcohol that possesses a unique combination of structural features, making it an exceptionally useful building block for CuAAC reactions:
Terminal Alkyne: The presence of a terminal alkyne (C≡C-H) is the primary requirement for participation in the highly efficient and regioselective CuAAC reaction, which exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer.
Secondary Hydroxyl Group: The hydroxyl group at the C-3 position provides a valuable handle for secondary functionalization, post-click reaction. This allows for the attachment of other molecules, modulation of solubility, or the introduction of new functionalities.
Phenyl Group: The phenyl moiety introduces hydrophobicity and potential for π-π stacking interactions, which can be critical for designing molecules with specific binding properties, such as enzyme inhibitors or ligands for protein targets.
Spacially Defined Linkage: The three-carbon chain between the phenyl ring and the alkyne provides a defined spatial orientation and flexibility to the resulting conjugate.
1.2. Mechanism: The CuAAC Catalytic Cycle
The CuAAC reaction is not a true concerted 1,3-dipolar cycloaddition; instead, it proceeds through a multi-step catalytic cycle involving copper(I) acetylide intermediates.[2] This catalytic pathway drastically accelerates the reaction compared to the uncatalyzed thermal Huisgen cycloaddition and, critically, enforces strict 1,4-regioselectivity. The cycle is expertly navigated even in complex biological media, underpinning its utility in bioconjugation.[4]
The key steps are:
Cu(I) Acetylide Formation: The active Cu(I) catalyst coordinates with the terminal alkyne of 5-phenylpent-1-yn-3-ol, lowering the pKa of the terminal proton and facilitating its removal to form a copper(I) acetylide intermediate.[2]
Azide Coordination & Cycloaddition: The azide substrate coordinates to the copper center, followed by a cycloaddition step that forms a six-membered copper-containing ring (a metallacycle).[5]
Ring Contraction & Protonolysis: The metallacycle rearranges and, upon protonolysis (often from a solvent molecule), collapses to release the stable 1,4-disubstituted 1,2,3-triazole product.[5]
Catalyst Regeneration: The release of the triazole product regenerates the Cu(I) catalyst, allowing it to enter a new cycle.[5]
Caption: A typical experimental workflow for a CuAAC reaction.
3.1. Protocol for Small Molecule Synthesis
This protocol describes a general procedure for reacting 5-phenylpent-1-yn-3-ol with an azide-containing small molecule.
Materials:
5-phenylpent-1-yn-3-ol
Azide-containing substrate
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Sodium L-ascorbate
tert-Butanol (t-BuOH) and Deionized water (or DMSO/DMF)
Ethylenediaminetetraacetic acid (EDTA) disodium salt
Solvents for extraction (e.g., ethyl acetate) and purification
Procedure:
Reactant Preparation: In a round-bottom flask, dissolve 5-phenylpent-1-yn-3-ol (1.0 mmol, 1.0 equiv) and the azide substrate (1.05 mmol, 1.05 equiv) in a suitable solvent mixture (e.g., 10 mL of 1:1 t-BuOH/H₂O). Stir the solution to ensure homogeneity.
[6]2. Catalyst Stock Preparation: In a separate microcentrifuge tube, prepare a fresh stock solution of CuSO₄·5H₂O (e.g., 2.5 mg, 0.01 mmol, 1 mol%) in 0.5 mL of deionized water.
Reducing Agent Stock Preparation: In another tube, prepare a fresh stock solution of sodium ascorbate (10 mg, 0.05 mmol, 5 mol%) in 0.5 mL of deionized water. This solution should be made immediately before use.
[6]4. Reaction Initiation: Add the CuSO₄ solution to the stirring reactant mixture, followed immediately by the addition of the sodium ascorbate solution. The reaction may turn a yellow-orange color.
[6]5. Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (5-phenylpent-1-yn-3-ol) is fully consumed (typically 1-8 hours).
Work-up: Once complete, add 10 mL of a saturated aqueous solution of EDTA to the reaction mixture and stir vigorously for 30 minutes. This will chelate the copper catalyst, which is essential for proper purification.
[6]7. Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography to yield the final 1,2,3-triazole product.
3.2. Protocol for Bioconjugation to an Azide-Modified Protein
This protocol is adapted for sensitive biological molecules in an aqueous environment.
Materials:
5-phenylpent-1-yn-3-ol
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Sodium L-ascorbate
Aminoguanidine (optional, as a scavenger for reactive oxygen species)
Procedure:
Reagent Preparation:
Alkyne: Prepare a 10 mM stock solution of 5-phenylpent-1-yn-3-ol in DMSO.
Catalyst Premix: Prepare a premixed solution containing CuSO₄ and THPTA. For example, mix equal volumes of a 20 mM CuSO₄ stock and a 100 mM THPTA stock to achieve a 1:5 copper-to-ligand ratio. This pre-complexation is crucial for protecting the protein.
Reducing Agent: Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
Reaction Setup:
In a microcentrifuge tube, combine the azide-modified protein solution (e.g., to a final concentration of 10-50 µM) with the reaction buffer.
Add the 5-phenylpent-1-yn-3-ol stock solution to achieve the desired final concentration (e.g., 5-10 fold molar excess over the protein).
Reaction Initiation: To the protein/alkyne mixture, add the catalyst premix to a final copper concentration of 50-250 µM. If desired, add aminoguanidine to a final concentration of 5 mM. Finally, initiate the reaction by adding the sodium ascorbate stock to a final concentration of 5 mM.
4. Incubation: Gently mix the reaction by inversion or on a slow rotator. Incubate at room temperature or 4 °C for 1-4 hours. Protect the reaction from light if using fluorescently-labeled components.
Purification: Remove the copper catalyst and excess reagents from the labeled protein using methods appropriate for biomolecules, such as dialysis, size-exclusion chromatography (e.g., PD-10 desalting columns), or tangential flow filtration.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Yield
- Oxidized/inactive Cu(I) catalyst.- Poor solubility of reactants.- Degradation of azide or alkyne.
- Use freshly prepared sodium ascorbate solution.- Degas all solvents thoroughly.- Add a co-solvent like DMSO or DMF (up to 50%).- Increase ligand concentration.
Reaction Stalls
- Insufficient catalyst or reducing agent.- Catalyst sequestration by substrate functional groups (e.g., thiols).
- Add another aliquot of catalyst and ascorbate.- For biological substrates, consider adding excess copper if sequestration is suspected.
Side Product Formation
- In bioconjugation, oxidative damage to the protein from reactive oxygen species (ROS).
- Ensure a sufficient excess of ligand (e.g., 5:1 ligand-to-copper ratio).- Add a ROS scavenger like aminoguanidine.
Conclusion
5-phenylpent-1-yn-3-ol stands out as a highly effective and versatile building block for modern synthetic chemistry. Its participation in the robust and efficient Copper-Catalyzed Azide-Alkyne Cycloaddition allows for the straightforward creation of stable, functionalized triazole linkages. The protocols and principles outlined in this guide demonstrate the tractability of this reagent in both small molecule synthesis and complex bioconjugation, empowering researchers to build the next generation of therapeutics, diagnostics, and advanced materials.
References
Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Journal of the American Chemical Society. [Link]
Wiley-VCH. (2016). Click Chemistry: Mechanistic and Synthetic Perspectives. Wiley-VCH. [Link]
PubChem. 5-Phenylpent-1-en-3-ol. National Center for Biotechnology Information. [Link]
PubMed. (2025). Mechanistic analysis of diverse click reactions along with their applications. European Journal of Medicinal Chemistry. [Link]
Chemical Synthesis Database. 5-phenyl-1-penten-3-ol. [Link]
ResearchGate. (2012). Condensation of 5-Phenylpent-1-en-4-yn-3-one with Arylhydrazines. ResearchGate. [Link]
ResearchGate. (2010). Mechanistic Insights into Cu(I)-Catalyzed Azide-Alkyne "Click" Cycloaddition Monitored by Real Time Infrared Spectroscopy. The Journal of Physical Chemistry A. [Link]
MDPI. (2023). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules. [Link]
IntechOpen. (2021). Role of Click Chemistry in Organic Synthesis. IntechOpen. [Link]
National Institutes of Health. (2009). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Library of Medicine. [Link]
Application Notes and Protocols: Selective Oxidation of 5-phenylpent-1-yn-3-ol to 5-phenylpent-1-yn-3-one
Introduction The selective oxidation of secondary alcohols to ketones is a cornerstone transformation in modern organic synthesis, critical for the preparation of key intermediates in drug discovery and development. This...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The selective oxidation of secondary alcohols to ketones is a cornerstone transformation in modern organic synthesis, critical for the preparation of key intermediates in drug discovery and development. This application note provides an in-depth technical guide to the oxidation of 5-phenylpent-1-yn-3-ol to its corresponding ketone, 5-phenylpent-1-yn-3-one. This substrate presents a common challenge in synthetic chemistry: the chemoselective oxidation of a secondary alcohol in the presence of other potentially reactive functionalities, namely a terminal alkyne and a phenyl group.
This guide will explore three widely employed oxidation methodologies: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and Jones oxidation. Each method will be discussed in terms of its mechanistic underpinnings, practical considerations, and a detailed experimental protocol. A comparative analysis of these methods will be provided to assist researchers in selecting the most appropriate strategy based on factors such as substrate sensitivity, reaction scale, and safety considerations.
Guiding Principles for Method Selection
The choice of an oxidizing agent for a specific transformation is a critical decision that can significantly impact the success of a synthetic sequence. For the oxidation of 5-phenylpent-1-yn-3-ol, the primary consideration is to achieve high conversion to the desired ketone while preserving the structural integrity of the terminal alkyne and the phenyl ring.
Mildness and Selectivity: Reagents that operate under neutral or near-neutral pH and at or below room temperature are generally preferred to minimize side reactions such as alkyne hydration, polymerization, or over-oxidation.
Functional Group Tolerance: The chosen oxidant should not react with the alkyne or the aromatic ring.
Work-up and Purification: The ease of removal of the oxidant byproducts is an important practical consideration, particularly for larger-scale reactions.
Safety and Handling: The toxicity and potential hazards associated with the reagents must be carefully evaluated.
Comparative Overview of Oxidation Methods
Parameter
Dess-Martin Periodinane (DMP) Oxidation
Swern Oxidation
Jones Oxidation
Oxidizing Agent
Dess-Martin Periodinane
Dimethyl sulfoxide (DMSO), activated with oxalyl chloride
Chromic acid (generated in situ from CrO₃ and H₂SO₄)
Reaction Conditions
Mild, neutral pH, room temperature
Mild, cryogenic temperatures (-78 °C), basic
Harsh, strongly acidic, room temperature to 0 °C
Selectivity
High for secondary alcohols, excellent functional group tolerance[1]
High for secondary alcohols, excellent functional group tolerance[2]
Can be less selective, potential for side reactions with sensitive groups[3]
Typical Yields for Propargylic Alcohols
Generally high (85-95%)
Generally high (80-95%)
Variable, but can be high (e.g., 90% for 1-phenyl-2-propyn-1-ol[4])
Simple filtration or aqueous work-up to remove byproducts[6][7]
Requires careful quenching and aqueous extraction to remove byproducts and dimethyl sulfide[8]
Requires neutralization, extraction, and removal of chromium salts[9]
Safety Concerns
DMP is potentially explosive and should be handled with care[10]
Generates toxic carbon monoxide and foul-smelling dimethyl sulfide[11]
Uses highly toxic and carcinogenic chromium(VI) compounds[10]
Method 1: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a highly reliable and mild method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1] Its key advantages include neutral reaction conditions, broad functional group tolerance, and typically high yields.[1]
Mechanistic Rationale
The reaction proceeds through a hypervalent iodine intermediate. The alcohol displaces an acetate ligand on the Dess-Martin periodinane to form an intermediate which then undergoes an intramolecular elimination, facilitated by the abstraction of the alcoholic proton by an acetate ion, to yield the ketone, acetic acid, and a reduced iodine species.[12]
Caption: Mechanism of Dess-Martin Periodinane Oxidation.
To a solution of 5-phenylpent-1-yn-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature under an inert atmosphere, add Dess-Martin periodinane (1.2 eq) in one portion.
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
Stir the biphasic mixture vigorously until the solid byproducts dissolve.
Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by flash column chromatography on silica gel to afford the pure 5-phenylpent-1-yn-3-one.
Method 2: Swern Oxidation
The Swern oxidation is another widely used method for the mild and selective oxidation of alcohols to aldehydes and ketones.[2] It is particularly valued for its ability to be performed at low temperatures, which can be beneficial for sensitive substrates.
Mechanistic Rationale
The Swern oxidation involves the activation of dimethyl sulfoxide (DMSO) with an electrophile, typically oxalyl chloride, at low temperature (-78 °C) to form the highly reactive chlorodimethylsulfonium chloride. The alcohol then adds to this species, forming an alkoxysulfonium salt. The addition of a hindered base, such as triethylamine, induces an intramolecular elimination (a five-membered ring transition state) to give the ketone, dimethyl sulfide, and triethylammonium chloride.[11]
Caption: Experimental workflow for the Swern oxidation.
Detailed Experimental Protocol
Materials:
Oxalyl chloride
Dimethyl sulfoxide (DMSO), anhydrous
Dichloromethane (DCM), anhydrous
5-phenylpent-1-yn-3-ol
Triethylamine (Et₃N)
Water
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add anhydrous DMSO (2.5 eq) dropwise. Stir the mixture for 15 minutes.
Add a solution of 5-phenylpent-1-yn-3-ol (1.0 eq) in a small amount of anhydrous DCM dropwise to the reaction mixture. Stir for 30-45 minutes at -78 °C.
Add triethylamine (5.0 eq) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.
Quench the reaction by adding water.
Separate the layers and extract the aqueous layer with DCM (2 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by flash column chromatography on silica gel.
Method 3: Jones Oxidation
The Jones oxidation is a classical and powerful method for the oxidation of primary and secondary alcohols to carboxylic acids and ketones, respectively.[3] While it is a robust and often high-yielding reaction, the use of carcinogenic chromium(VI) and strongly acidic conditions are significant drawbacks.[3]
Mechanistic Rationale
The Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, reacts with the alcohol to form a chromate ester. A base (water in this case) then removes a proton from the carbon bearing the oxygen, leading to the formation of the ketone and a reduced chromium(IV) species.[13]
Caption: Mechanism of the Jones Oxidation.
Detailed Experimental Protocol (Adapted for 1-phenyl-2-propyn-1-ol)
This protocol is adapted from the successful oxidation of the closely related substrate, 1-phenyl-2-propyn-1-ol, which afforded the corresponding ynone in 90% yield.[4]
Materials:
1-phenyl-2-propyn-1-ol (as a model substrate)
Jones Reagent (prepared from chromium trioxide and sulfuric acid)
Acetone
Water
Sodium bicarbonate (NaHCO₃)
Ethyl acetate
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Prepare the Jones reagent by carefully dissolving chromium trioxide in concentrated sulfuric acid and then diluting with water.
Dissolve 1-phenyl-2-propyn-1-ol (1.0 eq) in acetone and cool the solution in an ice bath.
Slowly add the Jones reagent dropwise to the stirred solution of the alcohol, maintaining the temperature below 20 °C. A color change from orange-red to green will be observed.
Continue adding the reagent until the orange-red color persists, indicating complete oxidation of the alcohol.
Quench the reaction by the addition of isopropanol until the green color of Cr(III) persists.
Dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by flash column chromatography on silica gel.
Conclusion
The oxidation of 5-phenylpent-1-yn-3-ol to 5-phenylpent-1-yn-3-one can be effectively achieved using several methods. The Dess-Martin periodinane and Swern oxidations offer mild and highly selective conditions, making them ideal choices for this transformation, especially when dealing with sensitive substrates on a laboratory scale. The Jones oxidation, while a powerful and high-yielding method, presents significant safety and environmental concerns due to the use of chromium(VI). The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and safety protocols.
References
Sciencemadness Wiki. Jones oxidation. (2019, July 11). Retrieved from [Link]
Wikipedia. Jones oxidation. In Wikipedia. Retrieved from [Link]
Ghosh, A. K., & Kumar, A. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. The Journal of Organic Chemistry, 80(9), 4586-4593.
ResearchGate. How to work up dess-martin periodinane or hypervalent iodine reactions?. (2012, December 13). Retrieved from [Link]
Chemistry LibreTexts. Swern oxidation. (2023, January 22). Retrieved from [Link]
Chemistry Stack Exchange. Dess–Martin oxidation work up. (2017, March 24). Retrieved from [Link]
Chemistry Hall. The Swern Oxidation: Mechanism and Features. (2021, March 31). Retrieved from [Link]
Organic Chemistry Portal. Jones Oxidation. Retrieved from [Link]
Chemistry LibreTexts. 19.6: Oxidation of alcohols and aldehydes. (2020, July 1). Retrieved from [Link]
Organic Synthesis. Alcohol to Aldehyde/Ketone using Swern Oxidation. Retrieved from [Link]
Reddit. How to easily work-up Dess-Martin periodinane ?. (2025, November 18). Retrieved from [Link]
Common Organic Chemistry. Alcohol to Aldehyde - Swern Oxidation. Retrieved from [Link]
Reddit. Tips to remove dimethylsulfide from Swern oxidation?. (2023, July 26). Retrieved from [Link]
Harvard University. 14 (4/20/2014 – 5/2/2015) (1) synthesis of dess-martin-periodinane. Retrieved from [Link]
OrgoSolver. Alcohol Reactions: Swern Oxidation using DMSO. Retrieved from [Link]
ACS Publications. The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Retrieved from [Link]
Michigan State University. Swern Oxidation Proceedure. Retrieved from [Link]
National Institutes of Health. A Practical Method for the Synthesis of 2-Alkynylpropenals. Retrieved from [Link]
Organic Syntheses. Dess-Martin periodinane. Retrieved from [Link]
Wikipedia. Swern oxidation. In Wikipedia. Retrieved from [Link]
MDPI. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (2024, December 22). Retrieved from [Link]
Chemistry Steps. Reactions at the Benzylic Position. (2019, June 23). Retrieved from [Link]
Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. (2020, January 7). Retrieved from [Link]
Chemistry Steps. Jones Oxidation. (2025, July 29). Retrieved from [Link]
Organic Chemistry Portal. Dess-Martin Oxidation. Retrieved from [Link]
YouTube. Dess-Martin-Periodinane oxidation. (2025, November 21). Retrieved from [Link]
National Institutes of Health. Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved from [Link]
ResearchGate. Preparation of 1-Phenyl-2-propyne-1-one by oxidation of.... Retrieved from [Link]
ResearchGate. (PDF) Application of Dess-Martin oxidation in total synthesis of natural products. (2020, August 7). Retrieved from [Link]
Royal Society of Chemistry. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. (2019, December 11). Retrieved from [Link]
Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]
YouTube. Dess Martin Oxidation and Dess Martin Periodinane. (2026, March 16). Retrieved from [Link]
SpringerLink. Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]
University of California, Irvine. X. Jones Reaction: The Oxidation of Borneol to Camphor. (2004, July 31). Retrieved from [Link]
Organic Syntheses. Cyclooctanone. Retrieved from [Link]
Technical Support Center: Monitoring 5-Phenylpent-1-yn-3-ol Synthesis via TLC
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, achieving high-fidelity reaction monitoring is critical to your workflow. This guide provides an authoritative, self-vali...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, achieving high-fidelity reaction monitoring is critical to your workflow. This guide provides an authoritative, self-validating framework for monitoring the synthesis of 5-phenylpent-1-yn-3-ol using Thin-Layer Chromatography (TLC).
Mechanistic Grounding & Reaction Overview
The synthesis of 5-phenylpent-1-yn-3-ol relies on the nucleophilic addition of an acetylide—typically ethynylmagnesium bromide—to 3-phenylpropanal[1]. Grignard reagents and their derivatives are highly reactive carbon nucleophiles that readily attack electrophilic carbonyl carbons[2].
During the reaction, the nucleophile attacks the aldehyde to form a highly polar magnesium alkoxide intermediate. This intermediate must be protonated via an aqueous quench to yield the final propargylic alcohol[2]. Understanding this pathway is essential, as the intermediate alkoxide behaves entirely differently on a silica gel plate than the final protonated product.
Figure 1: Mechanistic pathway of the nucleophilic addition to form 5-phenylpent-1-yn-3-ol.
Standardized TLC Monitoring Protocol
To ensure a self-validating analytical system, you must not spot the active reaction directly onto the plate. The following step-by-step methodology incorporates a "mini-workup" to guarantee data integrity.
Figure 2: Experimental workflow for the synthesis and TLC monitoring of 5-phenylpent-1-yn-3-ol.
Step-by-Step Methodology
Phase 1: Reaction Aliquot & Quench (The "Mini-Workup")
Action: Extract 50 µL of the active reaction mixture and transfer it to a microcentrifuge tube containing 500 µL of saturated aqueous NH₄Cl and 500 µL of Ethyl Acetate (EtOAc). Vortex thoroughly.
Causality: The active reaction contains a magnesium alkoxide intermediate. If spotted directly onto acidic silica gel, this intermediate will decompose and streak, yielding uninterpretable data. The aqueous NH₄Cl quench protonates the alkoxide into the final propargylic alcohol, while the EtOAc extracts the organic components for clean spotting.
Phase 2: Plate Preparation & Spotting
Action: On a silica gel 60 F₂₅₄ TLC plate, spot the starting material (3-phenylpropanal reference, ~1 mg/mL), the quenched organic layer from Phase 1, and a co-spot of both.
Causality: The co-spot acts as a self-validating control. It ensures that any minor shifts in retention factor (
Rf
) due to solvent matrix effects do not lead to the misidentification of the starting material in the reaction mixture.
Phase 3: Elution
Action: Develop the plate in a chamber pre-equilibrated with 20% EtOAc in Hexanes.
Causality: 3-phenylpropanal is moderately polar, but the reduction of the carbonyl to a secondary alcohol introduces strong hydrogen-bond donating capabilities. The 20% EtOAc mobile phase provides the precise polarity needed to separate the less polar aldehyde (
Rf
~0.60) from the highly polar propargylic alcohol (
Rf
~0.30)[1].
Phase 4: Orthogonal Visualization
Action: Examine the plate under UV light (254 nm), mark the spots, and then sequentially stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH) and Potassium Permanganate (KMnO₄).
Causality: Relying on a single visualization method invites false positives. Orthogonal staining leverages the distinct chemical reactivity of the functional groups to provide absolute confirmation of product formation[3].
Quantitative TLC Data & Visualization Matrix
Use the following table to benchmark your experimental TLC results.
Compound
Functional Group
Approx.
Rf
(20% EtOAc/Hex)
UV (254 nm)
KMnO₄ Stain
2,4-DNPH Stain
3-Phenylpropanal
Aldehyde
~0.60
Active (Dark Spot)
Yellow/Brown
Orange/Red Spot
5-Phenylpent-1-yn-3-ol
Propargylic Alcohol
~0.30
Active (Dark Spot)
Yellow/Brown
No Reaction
Troubleshooting Guides & FAQs
Q: My TLC shows the starting material is consumed, but multiple new spots have appeared. What happened?A: 3-phenylpropanal contains acidic alpha-protons. Because ethynylmagnesium bromide is a strong base as well as a nucleophile, it can deprotonate the alpha-carbon, leading to self-aldol condensation of the aldehyde[2]. To minimize this causality, ensure the Grignard reagent is added strictly dropwise at -78 °C. Lower temperatures kinetically favor the desired nucleophilic addition over the acid-base enolization pathway.
Q: The product and starting material spots are running very close together in my current solvent system. How can I definitively differentiate them?A: You must employ orthogonal chemical staining. While both compounds are UV-active and will oxidize under a Potassium Permanganate (KMnO₄) stain[3], 2,4-Dinitrophenylhydrazine (2,4-DNPH) is highly chemoselective. 2,4-DNPH reacts exclusively with the carbonyl group of the aldehyde to form a brightly colored hydrazone[4]. The 3-phenylpropanal spot will immediately turn orange/red, whereas the 5-phenylpent-1-yn-3-ol product will remain completely invisible, providing a self-validating confirmation of conversion.
Q: The reaction isn't initiating, and TLC shows only unreacted starting material after several hours. What should I check?A: Grignard reagents are exquisitely sensitive to protic solvents and atmospheric moisture[2]. If your THF is not strictly anhydrous or your glassware was not properly flame-dried under an inert atmosphere, the ethynylmagnesium bromide will be prematurely protonated by water. This quenches the reagent into inert acetylene gas and magnesium salts, completely halting the nucleophilic addition. Always titrate your Grignard reagent prior to use if its active concentration is suspect.
References
Royal Society of Chemistry (RSC): Drastic fluorine effect: complete reversal of the selectivity in the Au-catalyzed hydroalkoxylation reaction of haloalkynes (Contains standard isolation and
Rf
parameters for 5-phenylpent-1-yn-3-ol).
Master Organic Chemistry: Reactions of Grignard Reagents (Mechanistic grounding for nucleophilic addition and acid-base side reactions).
ReachDevices: TLC Stains and Visualization Reagents (Chemical causality behind KMnO₄ and general oxidative staining).
Google Patents (EP3686593A1): Method for detecting aldehyde and ketone by using thin layer chromatography (Validation of 2,4-DNPH chemoselectivity for aldehydes).
Analytical Platform Comparison: ¹H and ¹³C NMR Analysis of 5-phenylpent-1-yn-3-ol
Executive Summary For researchers and drug development professionals, the structural validation of propargylic alcohols is a critical quality control step. This guide provides an objective, data-driven comparison between...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals, the structural validation of propargylic alcohols is a critical quality control step. This guide provides an objective, data-driven comparison between High-Field (600 MHz) and Benchtop (80 MHz) Nuclear Magnetic Resonance (NMR) platforms for the analysis of 5-phenylpent-1-yn-3-ol (also known as 5-phenyl-1-pentyn-3-ol) . By detailing self-validating experimental protocols and mechanistic causality, this guide empowers scientists to choose the optimal analytical system for reaction monitoring versus definitive structural elucidation.
Introduction & Structural Significance
5-phenylpent-1-yn-3-ol is a highly versatile intermediate frequently utilized in cross-coupling reactions, Meyer-Schuster rearrangements, and the synthesis of complex allenic zinc reagents [1]. Structurally, it presents a unique analytical challenge: it contains a terminal alkyne, a secondary hydroxyl group, an aliphatic chain, and a monosubstituted benzene ring. Validating its structure requires precise resolution of spin-spin coupling networks, particularly the long-range
4J
coupling between the terminal alkyne and the propargylic proton.
Experimental Methodology: A Self-Validating Protocol
To ensure high scientific integrity, the following protocol establishes a self-validating system where experimental choices are directly tied to the physical chemistry of the molecule.
Step-by-Step Sample Preparation
Solvent Selection : Dissolve 50 mg of the analyte in 0.6 mL of Chloroform-d (CDCl₃).
Causality: CDCl₃ is selected over DMSO-d₆ because it lacks exchangeable protons. This prevents rapid chemical exchange that would artificially broaden or obscure the crucial hydroxyl (-OH) signal at ~1.86 ppm [1].
Standardization : Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference to lock the chemical shift at exactly 0.00 ppm.
Concentration Rationale : While high-field NMR can detect sub-milligram quantities, benchmarking requires a standardized 50 mg concentration to ensure the 80 MHz benchtop system achieves an adequate Signal-to-Noise (S/N) ratio for ¹³C acquisition within a 1-hour timeframe.
Causality: The terminal alkyne proton (H1) exhibits a significantly longer longitudinal relaxation time (
T1
) than the aliphatic protons. A 10-second
D1
ensures complete macroscopic magnetization recovery, guaranteeing that the integration accurately reflects the stoichiometric proton ratio.
Causality: CPD eliminates
1JCH
splitting, collapsing carbon signals into sharp singlets to maximize S/N, which is critical for detecting the quaternary internal alkyne carbon (C2) [2].
NMR analytical workflow comparing benchtop and high-field platforms for structural validation.
Spectral Data Analysis & Mechanistic Causality
The following tables summarize the experimental NMR data for 5-phenylpent-1-yn-3-ol, comparing the resolution capabilities of both platforms [1].
Table 1: ¹H NMR Spectral Data Comparison (CDCl₃, 298 K)
Position
High-Field (600 MHz)
Benchtop (80 MHz)
Multiplicity
J-Coupling (Hz)
Assignment
H1
2.52 ppm
2.52 ppm
Doublet (d)
4J=2.1
Terminal Alkyne (C≡CH)
H3
4.38 ppm
4.38 ppm
Doublet of triplets (dt)
4J=2.1
,
3J=6.6
Propargylic (CH-OH)
H4
2.05 ppm
2.0 - 2.1 ppm
Multiplet (m)
-
Homobenzylic (CH₂)
H5
2.82 ppm
2.82 ppm
Triplet (t)
3J=7.8
Benzylic (CH₂-Ph)
Ph
7.17 - 7.34 ppm
7.1 - 7.4 ppm
Multiplet (m)
-
Aromatic Protons
OH
1.86 ppm
1.8 - 2.0 ppm
Broad singlet (br s)
-
Hydroxyl
Mechanistic Insights (Causality)
Terminal Alkyne Shielding (H1) : The alkyne proton appears unusually upfield at 2.52 ppm. Causality: The diamagnetic anisotropy of the carbon-carbon triple bond creates a magnetic shielding cone along the bond axis. When the molecule aligns with the applied magnetic field (
B0
), the induced electron circulation opposes the field, shielding the proton [1].
Spin-Spin Splitting (H3) : The propargylic proton at 4.38 ppm presents as a doublet of triplets (dt). Causality: It is deshielded by the electronegative oxygen atom and split by two distinct environments: the adjacent methylene protons (
3J=6.6
Hz) and a long-range interaction with the alkyne proton across the triple bond (
4J=2.1
Hz) [1].
Spin-spin coupling network of 5-phenylpent-1-yn-3-ol illustrating key scalar interactions.
Table 2: ¹³C NMR Spectral Data Comparison
Carbon
Shift (ppm)
Assignment
Resolution at 80 MHz
Resolution at 600 MHz
C1
~73.5
Terminal Alkyne (≡CH)
Resolved
Baseline Resolved
C2
~84.5
Internal Alkyne (C≡)
Resolved
Baseline Resolved
C3
~62.4
Propargylic (CH-OH)
Resolved
Baseline Resolved
C4
~39.6
Homobenzylic (CH₂)
Resolved
Baseline Resolved
C5
~31.6
Benzylic (CH₂-Ph)
Resolved
Baseline Resolved
Ph
126.1 - 141.6
Aromatic Carbons
Overlapping
Fully Resolved (o, m, p, ipso)
(Note: ¹³C shifts are corroborated by structural analogs utilizing the same aliphatic backbone [2]).
Platform Performance Comparison: High-Field vs. Benchtop
When integrating NMR into a drug development or synthetic workflow, the choice between platforms hinges on the specific analytical requirement.
Table 3: Performance & Cost-Benefit Analysis
Metric
High-Field NMR (600 MHz)
Benchtop NMR (80 MHz)
Primary Use Case
De novo structural elucidation, publication data.
Routine reaction monitoring, QA/QC.
Spectral Dispersion
Superior. Easily resolves the 7.17 - 7.34 ppm aromatic multiplet into distinct ortho, meta, and para signals.
Moderate. Aromatic protons compress into a single broad multiplet; aliphatic
J
-couplings may exhibit second-order effects.
Sensitivity (Limit of Detection)
< 1 mg
~10-20 mg (for practical ¹³C acquisition)
Throughput & Accessibility
Low/Medium (Requires core facility scheduling and cryogen fills).
High (Fume-hood adjacent, cryogen-free, immediate acquisition).
Capital Expenditure
$500,000+
$50,000 - $100,000
Conclusion
For the analysis of 5-phenylpent-1-yn-3-ol, High-Field (600 MHz) NMR remains the gold standard for extracting precise
J
-coupling constants and resolving complex aromatic multiplets required for regulatory submissions. However, the Benchtop (80 MHz) NMR platform proves exceptionally capable for routine synthetic workflows. It successfully resolves the critical diagnostic peaks—specifically the terminal alkyne doublet at 2.52 ppm and the propargylic multiplet at 4.38 ppm—making it an invaluable, cost-effective tool for real-time reaction monitoring [3].
References
Source: Amazon AWS (Journal Archive)
Synthesis of Acetylenic Alcohols with Calcium Carbide as the Acetylene Source
Source: The Royal Society of Chemistry
URL
The Analytical Challenge: Structural Causality in Chiral Recognition
Enantiomeric Purity Analysis of 5-Phenylpent-1-yn-3-ol: A Comparative Guide to Chiral HPLC Methodologies Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Compa...
Author: BenchChem Technical Support Team. Date: April 2026
Enantiomeric Purity Analysis of 5-Phenylpent-1-yn-3-ol: A Comparative Guide to Chiral HPLC Methodologies
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Application Note
5-Phenylpent-1-yn-3-ol is a highly valuable chiral building block, frequently utilized in the asymmetric synthesis of prostaglandins, aurones, and complex active pharmaceutical ingredients (APIs). However, determining its enantiomeric excess (ee) via High-Performance Liquid Chromatography (HPLC) presents a unique stereochemical challenge.
The molecule features a chiral center at C3 flanked by a hydroxyl group, a linear alkyne moiety, and a phenethyl tail. The linear, "rod-like" nature of the alkyne group lacks the 3D spatial bulk typically required to force the molecule into a rigid conformation within the chiral grooves of a stationary phase. Consequently, enantiomeric differentiation relies heavily on a delicate balance of hydrogen bonding (via the hydroxyl) and
π−π
stacking (via the alkyne and phenyl rings). Understanding this causality is critical when selecting a Chiral Stationary Phase (CSP) and deciding whether to analyze the free alcohol or a bulky derivative.
Chiral recognition mechanisms between the propargylic alcohol and the polysaccharide CSP.
Comparative Column Performance
To achieve baseline resolution (
Rs>1.5
), analytical scientists must match the specific derivative of 5-phenylpent-1-yn-3-ol with the correct polysaccharide backbone (amylose vs. cellulose) and phase mode (normal vs. reversed).
A. Chiralcel OD (Coated Cellulose tris(3,5-dimethylphenylcarbamate))
Best For: Bulky ether derivatives (e.g., tert-butyldimethylsilyl (TBS) ethers).
Causality: Because the native alkyne lacks steric bulk, converting the hydroxyl group to a bulky TBS ether acts as a "steric wedge." This forces the phenyl and alkyne groups into a highly rigid orientation, maximizing
π−π
interactions with the coated cellulose backbone. This approach yields exceptional enantioselectivity, with the major enantiomer eluting at 10.7 minutes and the minor at 15.5 minutes under normal phase conditions[1].
B. Chiralpak IB (Immobilized Cellulose tris(3,5-dimethylphenylcarbamate))
Best For: Direct analysis of highly substituted analogs (e.g., 1-(4-chlorophenyl)-5-phenylpent-1-yn-3-ol).
Causality: Immobilized columns allow for robust, direct analysis of the free hydroxyl form without the risk of column degradation from aggressive solvents. The immobilization process slightly alters the chiral cavity, providing rapid elution times. For substituted analogs, the S-enantiomer elutes at 9.4 minutes and the R-enantiomer at 10.4 minutes, demonstrating efficient baseline separation[2].
C. Chiralpak AD-3R (Amylose tris(3,5-dimethylphenylcarbamate) Reversed-Phase)
Best For: Thioester derivatives and LC-MS compatible workflows.
Causality: When the propargylic alcohol is converted into a thioester, normal phase solvents often fail to provide adequate retention. The amylose backbone of the AD-3R column forms a helical structure that strongly differentiates these hydrophobic derivatives in aqueous/acetonitrile mixtures, yielding retention times of 24.13 min and 29.51 min for the respective enantiomers[3].
Quantitative Data Summary
Column / Stationary Phase
Analyte Form
Mobile Phase
Flow Rate
Detection
tR1
(min)
tR2
(min)
Chiralcel OD
TBS Ether Derivative
Hexane / IPA (90:10)
0.7 mL/min
UV 210 nm
10.7 (Major)
15.5 (Minor)
Chiralpak IB
1-(4-Chlorophenyl) Analog
Hexane / IPA (93:7)
1.0 mL/min
UV 256 nm
9.4 (S)
10.4 (R)
Chiralpak AD-3R
Thioester Derivative
H
2
O / CH
3
CN (20:80)
0.5 mL/min
UV 254 nm
24.13
29.51
Workflow & Method Selection
Workflow for selecting chiral HPLC conditions for 5-phenylpent-1-yn-3-ol and its derivatives.
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. The method relies on internal System Suitability Testing (SST) parameters to confirm that the chiral recognition mechanism is functioning correctly before any enantiomeric excess is calculated.
Phase 1: Sample Preparation & Derivatization (Recommended for Coated Columns)
Derivatization: Dissolve 10 mg of 5-phenylpent-1-yn-3-ol in 1 mL of anhydrous THF. Add 1.5 equivalents of imidazole and 1.2 equivalents of tert-Butyldimethylsilyl chloride (TBS-Cl). Stir at room temperature for 2 hours.
Extraction: Quench with saturated aqueous NH
4
Cl, extract with ethyl acetate, and dry over anhydrous Na
2
SO
4
.
Reconstitution: Evaporate the solvent and reconstitute the purified TBS-ether in HPLC-grade Hexane/Isopropanol (90:10) to a final concentration of 1.0 mg/mL.
Phase 2: System Equilibration
Causality: Polysaccharide CSPs require extensive equilibration to ensure the polymer chains adopt a stable, uniform conformation in the mobile phase. Incomplete equilibration leads to shifting retention times and artificially broadened peaks.
Install a Chiralcel OD column (250 mm × 4.6 mm, 5 µm).
Flush the column with Hexane/IPA (90:10) at 0.5 mL/min for a minimum of 60 minutes.
Monitor the UV baseline at 210 nm. Proceed only when baseline drift is
<0.1
mAU/min.
Phase 3: Chromatographic Execution
Injection: Inject 10 µL of the reconstituted sample.
Elution: Run an isocratic elution at 0.7 mL/min at a controlled column temperature of 25°C.
Detection: Record the chromatogram at 210 nm for 25 minutes.
Phase 4: Self-Validation & Data Acceptance (SST)
Before accepting the ee% calculation, the chromatogram must meet the following internal criteria:
Resolution (
Rs
): Must be
≥1.5
between the
tR1
(10.7 min) and
tR2
(15.5 min) peaks. If
Rs<1.5
, steric interactions are failing; verify mobile phase composition.
Tailing Factor (
Tf
): Must be
≤1.2
. A higher tailing factor indicates non-specific secondary interactions (e.g., exposed silanols), requiring the addition of 0.1% diethylamine (DEA) to the mobile phase.
References
US9242954B2 - Lactol and acetal intermediates for making prostaglandins
Source: Google Patents
URL
Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs alkyne directing effects
Source: ResearchGate / Tetrahedron
URL:[Link]
Rhodium-catalyzed regioselective addition of thioacids to terminal allenes: enantioselective access to branched allylic thioesters
Source: ResearchGate / ChemComm
URL:[Link]